molecular formula C10H9ClN4O B2414509 N-(4-chlorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1206999-62-3

N-(4-chlorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2414509
CAS No.: 1206999-62-3
M. Wt: 236.66
InChI Key: GKTZIRPILHXWHN-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a 4-chlorophenyl group, a methyl group, and a carboxamide group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction is often catalyzed by copper(I) ions. The general synthetic route can be summarized as follows:

    Preparation of Azide: The azide precursor is synthesized by reacting 4-chloroaniline with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then treated with sodium azide to yield 4-chlorophenyl azide.

    Preparation of Alkyne: The alkyne precursor, 1-methyl-1H-1,2,3-triazole-4-carboxylic acid, is synthesized through the reaction of propargyl alcohol with hydrazoic acid.

    Cycloaddition Reaction: The azide and alkyne precursors are combined in the presence of a copper(I) catalyst to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The 4-chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The triazole ring can be involved in redox reactions, although these are less common.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.

Major Products

    Substitution: Products will vary depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the triazole ring.

    Hydrolysis: 4-chlorophenylamine and 1-methyl-1H-1,2,3-triazole-4-carboxylic acid.

Scientific Research Applications

    Medicinal Chemistry: It has shown promise as a pharmacophore in the development of antimicrobial and anticancer agents.

    Biology: The compound has been investigated for its potential to inhibit specific enzymes and proteins, making it a candidate for drug development.

    Materials Science: Its unique structure allows it to be used in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.

    Industry: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may act as an inhibitor of certain kinases or proteases, disrupting cellular signaling pathways and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the methyl group, which can affect its binding affinity and specificity.

    N-(4-chlorophenyl)-1-methyl-1H-1,2,3-triazole-5-carboxamide: The position of the carboxamide group is different, which can influence its reactivity and biological activity.

    N-(4-chlorophenyl)-1-methyl-1H-1,2,4-triazole-3-carboxamide:

Uniqueness

N-(4-chlorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern on the triazole ring, which can confer distinct biological activities and chemical reactivity. Its ability to participate in “click chemistry” reactions also makes it a valuable building block in synthetic chemistry.

Properties

IUPAC Name

N-(4-chlorophenyl)-1-methyltriazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4O/c1-15-6-9(13-14-15)10(16)12-8-4-2-7(11)3-5-8/h2-6H,1H3,(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKTZIRPILHXWHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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